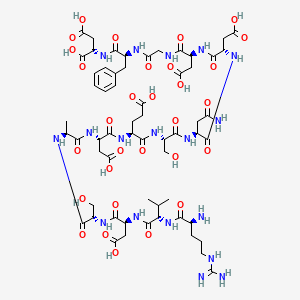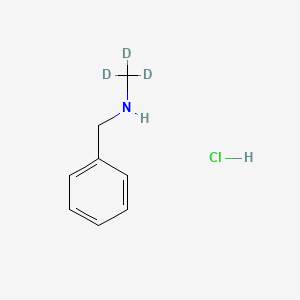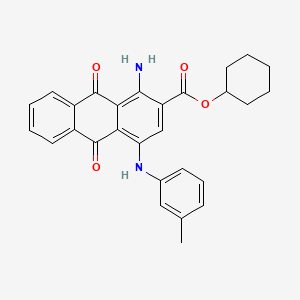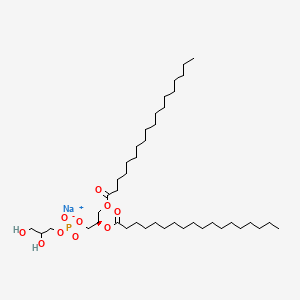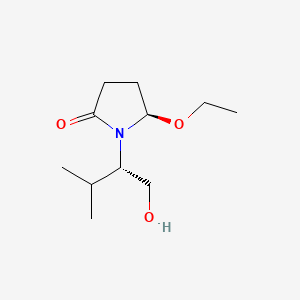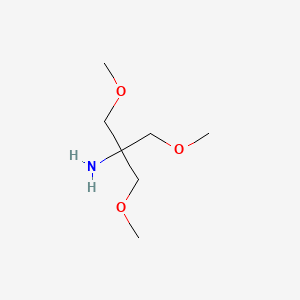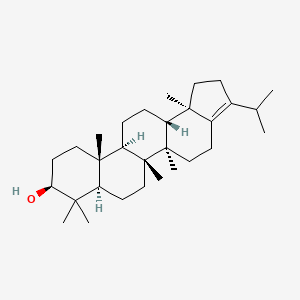![molecular formula C31H45N2O8+ B571206 [4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium CAS No. 119142-65-3](/img/structure/B571206.png)
[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium typically involves multiple steps, starting with the preparation of the phenoxy and hexanoylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and phenols, with catalysts such as aluminum chloride or palladium complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules. Its structure allows it to fit into specific binding sites, making it a valuable tool for biochemical research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could be leveraged to create products with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenoxy and hexanoylamino derivatives, such as:
- [4-(2,4-Di-tert-pentylphenoxy)butanoic acid]
- [2-(2,4-Di-tert-pentylphenoxy)acetic acid]
- [2-(2,4-Di-tert-pentylphenoxy)propanoic acid]
Uniqueness
What sets [4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium apart from these similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
119142-65-3 |
|---|---|
Fórmula molecular |
C31H45N2O8+ |
Peso molecular |
573.707 |
Nombre IUPAC |
[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium |
InChI |
InChI=1S/C31H44N2O8/c1-9-12-13-26(41-25-15-14-20(30(4,5)10-2)16-21(25)31(6,7)11-3)29(36)32-22-17-24(34)23(33(37)38)18-27(22)40-19-28(35)39-8/h14-18,26H,9-13,19H2,1-8H3,(H2-,32,34,36,37,38)/p+1 |
Clave InChI |
QXIYKVRZWCOWOG-UHFFFAOYSA-O |
SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1OCC(=O)OC)[N+](=O)O)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Sinónimos |
[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


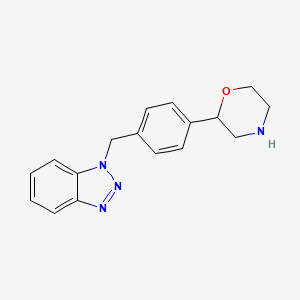

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)
![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)
